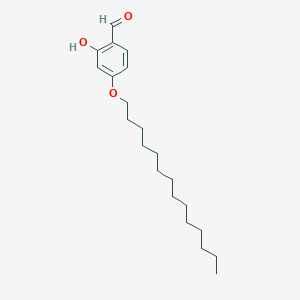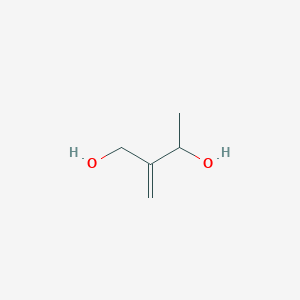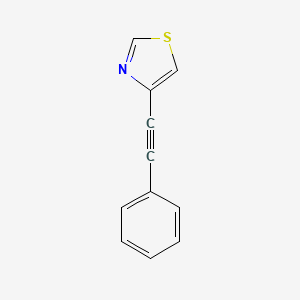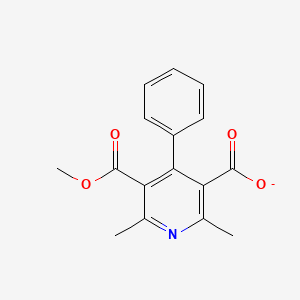
Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with a hydroxyl group at the second position and a tetradecyloxy group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- can be achieved through several synthetic routes. One common method involves the alkylation of 2-hydroxybenzaldehyde with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- undergoes various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-hydroxy-4-(tetradecyloxy)benzoic acid.
Reduction: Formation of 2-hydroxy-4-(tetradecyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Benzaldehyde, 2-hydroxy-4-(tetradecyloxy)- involves its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its capacity to donate hydrogen or electrons to neutralize free radicals. Additionally, its antimicrobial activity may involve the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, 2-hydroxy-: Lacks the tetradecyloxy group, making it less hydrophobic and less effective in certain applications.
Benzaldehyde, 4-hydroxy-: Lacks the hydroxyl group at the second position, resulting in different chemical reactivity and biological activity.
Benzaldehyde, 2,4-dihydroxy-: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
Uniqueness
The tetradecyloxy group enhances its hydrophobicity, making it suitable for applications in non-polar environments .
Propriétés
Numéro CAS |
97716-58-0 |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
2-hydroxy-4-tetradecoxybenzaldehyde |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-24-20-15-14-19(18-22)21(23)17-20/h14-15,17-18,23H,2-13,16H2,1H3 |
Clé InChI |
RGNGWYBJJRYYEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=CC(=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Phenoxymethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14329456.png)

![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)


![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)
